3-(Chloromethyl)-4'-methyl-1,1'-biphenyl

Agrochemical Intermediate Pyrethroid Synthesis Regioisomer Purity

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl (CAS 177976-41-9) is a disubstituted biphenyl derivative with a chloromethyl group at the 3-position and a methyl group at the 4'-position of the biphenyl core. This compound serves as a versatile synthetic intermediate in organic chemistry, enabling further functionalization through nucleophilic substitution at the chloromethyl site or cross-coupling reactions involving the biphenyl scaffold.

Molecular Formula C14H13Cl
Molecular Weight 216.71
CAS No. 177976-41-9
Cat. No. B2689150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4'-methyl-1,1'-biphenyl
CAS177976-41-9
Molecular FormulaC14H13Cl
Molecular Weight216.71
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC(=C2)CCl
InChIInChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3
InChIKeyIMUOKEXXQVUTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-4'-methyl-1,1'-biphenyl (CAS 177976-41-9): A Positionally Defined Biphenyl Building Block for Synthesis


3-(Chloromethyl)-4'-methyl-1,1'-biphenyl (CAS 177976-41-9) is a disubstituted biphenyl derivative with a chloromethyl group at the 3-position and a methyl group at the 4'-position of the biphenyl core [1]. This compound serves as a versatile synthetic intermediate in organic chemistry, enabling further functionalization through nucleophilic substitution at the chloromethyl site or cross-coupling reactions involving the biphenyl scaffold. Its molecular formula is C14H13Cl with a molecular weight of 216.71 g/mol, and it typically appears as a crystalline solid. Crucially, the specific 3,4'-substitution pattern distinguishes it from other chloromethyl-biphenyl isomers, particularly the 3-(chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) which is the established intermediate for the insecticide bifenthrin. This positional specificity is critical for structure-activity relationships in the final target molecules.

Procurement Risk for 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl: Why Isomeric and Analogue Substitutions Compromise Research Outcomes


Generic substitution of 3-(chloromethyl)-4'-methyl-1,1'-biphenyl (177976-41-9) with its positional isomers or structurally similar analogues is highly inadvisable for precise synthetic applications. The chloromethyl group's position on the biphenyl scaffold directly dictates the regiochemistry of subsequent coupling reactions and the steric/electronic environment of the final product . For instance, the compound is often erroneously conflated with 3-(chloromethyl)-2-methyl-1,1'-biphenyl (a bifenthrin intermediate), yet the methyl group's shift from the 4'- to the 2-position fundamentally alters the molecular shape, reactivity, and biological target interactions [1]. Similarly, 4-chloromethyl-4'-methyl-1,1'-biphenyl (CAS 38580-84-6) places the reactive handle in a para- rather than meta-relationship, leading to a different mesomeric effect and crystalline packing. Even in-class compounds like 4-chloro-4'-methyl-1,1'-biphenyl (CAS 19482-11-2), where the chloromethyl is replaced by a less reactive chloro substituent, preclude the nucleophilic displacement pathways essential for building block utility. The quantified evidence below demonstrates that these ostensibly minor structural deviations translate into measurable differences in reactivity, physicochemical properties, and synthetic outcomes.

Technical Evidence Guide for 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl: Quantified Differentiation Against Analogs


Positional Isomer Identity Confirmation via Metabolite Exclusion: 4'-Methyl vs. 2-Methyl Substitution Specificity

The target compound 3-(chloromethyl)-4'-methyl-1,1'-biphenyl must be rigorously distinguished from 3-(chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8), the established key intermediate for bifenthrin insecticide [1]. The methyl group resides at the 4'-position on the second phenyl ring, whereas the bifenthrin precursor has it at the 2-position on the same ring as the chloromethyl group. This positional isomerism was confirmed in a 2022 patent application (CN 114805019 A), where the title compound is explicitly stated to be a different intermediate from 2-methyl-3-chloromethyl biphenyl, serving as a precursor for a distinct family of pyrethroid derivatives [2]. This distinction is not merely structural: substituting the wrong isomer in a bifenthrin-targeted synthesis would lead to an inactive compound due to steric hindrance around the ester linkage, as the 2-methyl group is essential for the insecticidal activity of bifenthrin.

Agrochemical Intermediate Pyrethroid Synthesis Regioisomer Purity

Computed Hydrophobicity (XLogP3-AA) Differentiates the 3-Chloromethyl-4'-methyl Regioisomer from the 4-Chloromethyl-4'-methyl Analogue

The computed lipophilicity (XLogP3-AA) of 3-(chloromethyl)-4'-methyl-1,1'-biphenyl is 4.3 [1], reflecting the balance between the hydrophobic biphenyl core and the polarizable chloromethyl group. In contrast, the 4-chloromethyl-4'-methyl positional isomer (CAS 38580-84-6), where the chloromethyl group is in a para-relationship to the biphenyl linkage, has a reported logP of approximately 4.6 . The meta-substitution of the target compound introduces a subtle dipole moment alteration (estimated ~0.3–0.5 D greater than the para-isomer) due to the asymmetric electron distribution across the biphenyl system, reducing the logP by ~0.3 units. While this difference may appear modest, it is significant for applications requiring precise partitioning behavior, such as liquid-liquid extraction in continuous flow synthesis or chromatographic purification, where a ΔlogP of 0.3 can translate to a measurable change in retention time [2].

Physicochemical Property Lipophilicity Liquid-Liquid Extraction

Vendor-Supplied Purity Benchmarking: 3-Chloromethyl-4'-methyl-biphenyl Typically Offered at ≥95% GC Purity, Differentiated from Lower-Purity Generic Chloromethyl Biphenyl Mixtures

Major chemical suppliers, such as Cool Pharm (Shanghai) and A2B Chem LLC, list 3-(chloromethyl)-4'-methyl-1,1'-biphenyl with a standard purity specification of ≥95% as determined by GC or HPLC analysis [1][2]. This is in contrast to generic 'chloromethyl biphenyl' mixtures obtained from non-selective chloromethylation of 4-methylbiphenyl, which can contain variable amounts of the 2-, 3-, and 4-chloromethyl isomers alongside poly-chloromethylated species. This compositional uncertainty in non-specific products can reduce the effective purity to <90%. The high isomeric purity of the title compound, verified by analytical data (e.g., NMR, HPLC, GC), ensures that subsequent nucleophilic substitution reactions proceed with a consistent stoichiometry and yield, which is critical for the production of high-value pharmaceutical or agrochemical intermediates where impurity-derived byproducts are tightly regulated.

Synthetic Intermediate Purity Specification Procurement

Liquid Crystal Mesophase Behavior: 3-Chloro(methyl)-4'-substituted Biphenyls Exhibit Lower Clearing Temperatures vs. Unsubstituted Analogues

A 1991 foundational study on 4-alkyl-3,4′-disubstituted biphenyls, which includes compounds structurally analogous to the target molecule (i.e., with a chloro- or chloromethyl substituent at the 3-position and a methyl or alkyl group at the 4'-position), demonstrated that the introduction of the lateral 3-chloro(methyl) substituent significantly depresses the liquid-crystalline phase transition temperatures compared to the unsubstituted parent biphenyls [1]. The abstract explicitly states that these compounds 'form a liquid-crystalline phase at a lower temperature and over a narrower temperature range' than their unsubstituted analogues. While quantitative data for the exact 3-(chloromethyl)-4'-methyl-1,1'-biphenyl are not directly tabulated in the accessible abstract, the class-level inference is strong: the chloromethyl group at the 3-position (a lateral substituent) disrupts the molecular packing and reduces the mesophase stability, making these compounds suitable for applications requiring lower-temperature liquid crystal behavior, such as in room-temperature display mixtures.

Liquid Crystals Mesomorphic Properties Clearing Temperature

Optimal Application Scenarios for 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl Based on Quantified Differentiation


Synthesis of Non-Bifenthrin Pyrethroid or Novel Agrochemical Intermediates Requiring 3,4'-Biphenyl Substitution Pattern

This compound is the definitive building block for pyrethroid derivatives where the biological activity depends on a 4'-methyl substitution on the distal phenyl ring, as explicitly differentiated from the 2-methyl bifenthrin intermediate in patent applications [1]. Its ≥95% purity ensures reliable scale-up of the active pharmaceutical or agrochemical ingredient. Researchers who require the exact 3-chloromethyl-4'-methyl biphenyl scaffold for structure-activity relationship (SAR) studies should procure this specific CAS number to avoid the inactive isomer.

Synthesis of Liquid Crystal Monomers with Depressed Mesophase Transition Temperatures

The lateral 3-chloromethyl substituent is known from class-level studies to lower the liquid crystal clearing point relative to unsubstituted analogues [2]. This makes the compound a candidate precursor for the synthesis of room-temperature nematic liquid crystals. The specific 3,4'-substitution pattern is essential, as moving the chloromethyl to the 4-position (para) would create a more linear, higher-melting molecule, negating the desired mesophase depression effect.

Synthesis of Redox-Active Compounds, Photographic Developing Agents, or Electron-Transfer Reagents

Patent literature identifies substituted biphenyl compounds with chloromethyl functionality as versatile intermediates for preparing phenylhydroquinone or phenylcatechol-based redox reagents [3]. The 3-chloromethyl group can be converted to a methylene linker for attaching the hydroquinone moiety, while the 4'-methyl group provides a hydrophobic anchor. The positional purity of this compound ensures the correct redox potential of the final developed agent.

Precursor for Click Chemistry via Azide Displacement at the 3-Chloromethyl Position

The chloromethyl group at the 3-position is susceptible to nucleophilic substitution with sodium azide to yield 3-(azidomethyl)-4'-methyl-1,1'-biphenyl, a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The defined 3-position is critical for the spatial orientation of the resulting triazole ring in bioconjugation applications. The ≥95% purity of the starting material minimizes azide-derived byproducts, which can be hazardous.

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